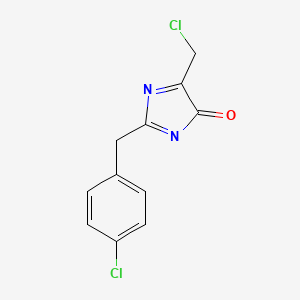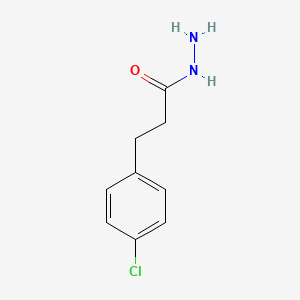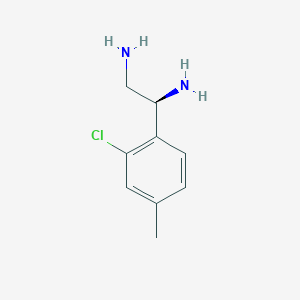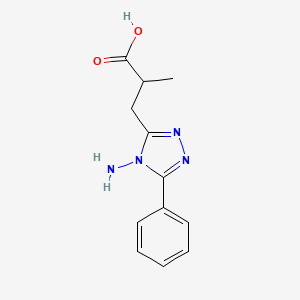
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water. The reaction mixture is refluxed for several hours, leading to the formation of the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with similar structural features.
1,2,4-Triazoles: A broader class of compounds with diverse applications in chemistry and medicine.
Uniqueness
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
3-(4-amino-5-phenyl-1,2,4-triazol-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14N4O2/c1-8(12(17)18)7-10-14-15-11(16(10)13)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3,(H,17,18) |
InChI Key |
OLDGHMYJCSTBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(N1N)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


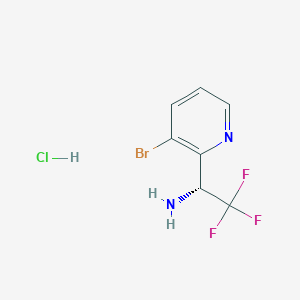
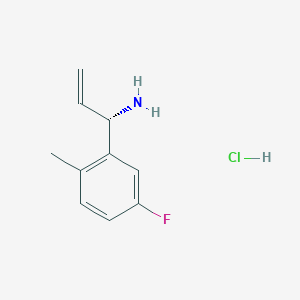
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
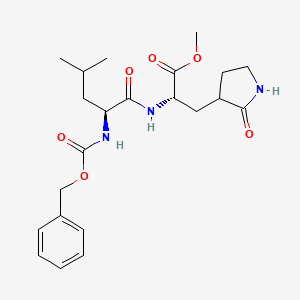
![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
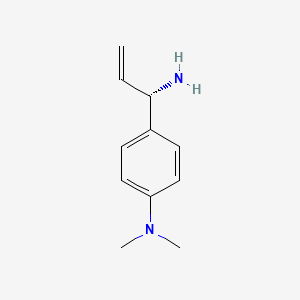
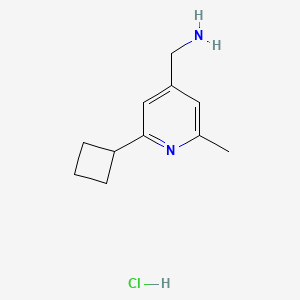
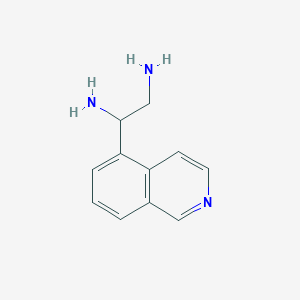
![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)


